molecular formula C15H14N2O2S B6536390 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide CAS No. 1021209-86-8

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

Cat. No.: B6536390
CAS No.: 1021209-86-8
M. Wt: 286.4 g/mol
InChI Key: FHLXIVUSKFJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It has been evaluated as a novel neuropeptide Y Y2 receptor (Y2) antagonist .

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used in the study of the effects of oxidative stress on cells, as well as the effects of various drugs on the body.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. Furthermore, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, this compound is a relatively expensive compound, which can limit its use in some experiments. Additionally, this compound is a relatively large molecule, which can make it difficult to work with in some experiments.

Future Directions

The potential applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide are numerous. In the future, this compound could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It could also be used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. Additionally, this compound could be used to study the effects of various environmental toxins on the body. Furthermore, this compound could be used to study the effects of various dietary supplements on the body. Finally, this compound could be used to study the effects of various drugs on the brain, as well as the effects of various drugs on the immune system.

Synthesis Methods

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Ullmann reaction, and the Wittig reaction. The Vilsmeier-Haack reaction involves the condensation of an aryl halide with phosphorus oxychloride to form an aryl azide, which is then reacted with a primary amine to form this compound. The Ullmann reaction involves the coupling of an aryl halide with a primary amine in the presence of a copper catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene, which is then reacted with an amine to form this compound.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)17-7-6-11-4-5-12(9-13(11)17)16-15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLXIVUSKFJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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